![molecular formula C10H6N2O4 B12862681 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound may involve flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of products. For example, the use of Deoxo-Fluor® in flow processes has been shown to result in high conversion rates and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, chrome acid, and ozone.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Cold potassium permanganate, chrome acid, ozone.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of open-chain isocyanides .
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activities and chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features.
Oxazoline: A five-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxy(hydroxy)methyl and cyano groups make it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it a valuable building block for synthetic chemistry, a potential candidate for drug development, and a useful material in industrial applications.
Propriétés
Formule moléculaire |
C10H6N2O4 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
2-(7-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-5-2-1-3-6-8(5)16-9(12-6)7(13)10(14)15/h1-3,7,13H,(H,14,15) |
Clé InChI |
UUJOPKWLNZFOOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


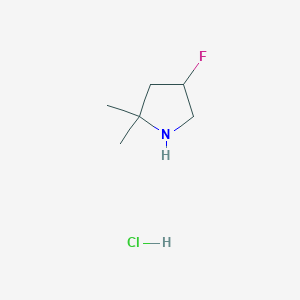

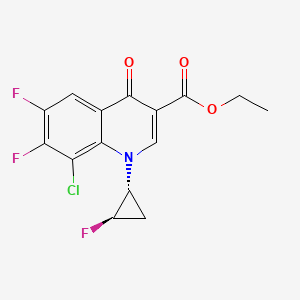


![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
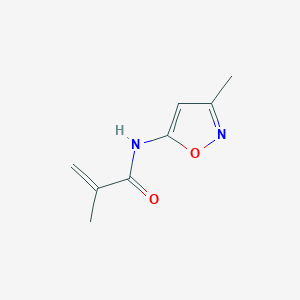
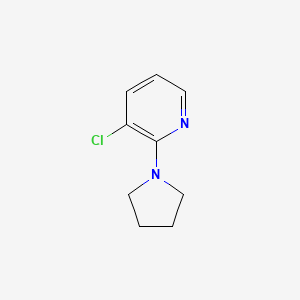
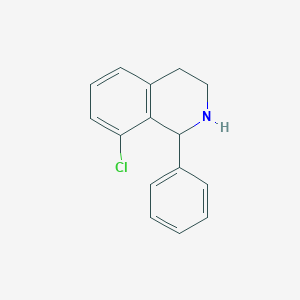

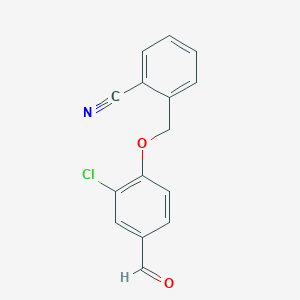

![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
